molecular formula C6H5BrO2S B1314318 Methyl 4-bromothiophene-2-carboxylate CAS No. 62224-16-2

Methyl 4-bromothiophene-2-carboxylate

Cat. No. B1314318
Key on ui cas rn: 62224-16-2
M. Wt: 221.07 g/mol
InChI Key: HPZXLAIWCQLSAR-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

A solution of methyl 4-bromo-2-thiophenecarboxylate (2.5 g, 11.31 mmol), potassium carbonate (7.81 g, 56.5 mmol), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.59 g, 12.44 mmol) [prepared according to Preparation 7] and bis(tri-t-butylphosphine)palladium(0) (0.289 g, 0.56 mmol) in 1,4-dioxane (47 ml) and water (9 ml) was stirred at 80° C. in a sealed tube for 1 h. 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.59 g, 12.44 mmol) and bis(tri-t-butylphosphine)palladium(0) (0.289 g, 0.56 mmol) were added and the reaction stirred an additional 1 h. The mixture was partitioned between H2O-DCM. The aqueous phase was washed several times with DCM and the combined organic fractions were dried over Na2SO4, concentrated and purified via column chromatography (10-40% EtOAc in hexanes) affording methyl 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate (2.5 g, 11.25 mmol, 99% yield) as a yellow solid: LCMS (ES) m/e 223 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.289 g
Type
catalyst
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step Two
Quantity
0.289 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[S:5][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:17][N:18]1[C:22](B2OC(C)(C)C(C)(C)O2)=[CH:21][CH:20]=[N:19]1>O1CCOCC1.O.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH3:17][N:18]1[C:22]([C:2]2[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[S:5][CH:6]=2)=[CH:21][CH:20]=[N:19]1 |f:1.2.3,^1:41,47|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=C(SC1)C(=O)OC
Name
Quantity
7.81 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.59 g
Type
reactant
Smiles
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
Name
Quantity
47 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
9 mL
Type
solvent
Smiles
O
Name
Quantity
0.289 g
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Two
Name
Quantity
2.59 g
Type
reactant
Smiles
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
Name
Quantity
0.289 g
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between H2O-DCM
WASH
Type
WASH
Details
The aqueous phase was washed several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (10-40% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=CC=C1C=1C=C(SC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.25 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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